Cyanidin-3-O-(6-O-malonyl-beta-D-glucosid)

Übersicht

Beschreibung

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is an anthocyanin cation consisting of cyanidin with a 6-O-malonyl-beta-D-glucosyl residue attached at the 3-hydroxy position . This compound is a type of anthocyanin, which are water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables . Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is particularly noted for its antioxidant properties and potential health benefits .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) exhibits several bioactivities that make it a subject of interest in nutraceutical research:

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can help mitigate oxidative stress in cells .

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation, potentially benefiting conditions such as arthritis and other inflammatory diseases .

- Neuroprotective Potential : Studies have suggested that this anthocyanin may offer neuroprotective effects, which could be beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's .

- Gastroprotective Effects : It has been shown to protect gastric mucosa, making it relevant for gastrointestinal health .

Nutritional Applications

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is increasingly recognized for its role in human nutrition:

- Dietary Supplementation : Due to its health-promoting properties, it is considered for inclusion in dietary supplements aimed at enhancing overall health and preventing chronic diseases.

- Biomarker for Anthocyanin Intake : This compound has been identified as a potential biomarker for the consumption of anthocyanin-rich foods, helping researchers assess dietary intake levels in studies involving human subjects .

Cosmetic Applications

The cosmetic industry is exploring the use of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) due to its antioxidant properties:

- Skin Care Products : Its ability to combat oxidative stress makes it suitable for formulations aimed at skin protection and anti-aging.

- Natural Colorant : As a natural pigment, it can be utilized in various cosmetic products to provide color without synthetic additives.

Case Studies

Several studies have documented the effects and applications of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside):

- Neuroprotective Effects : A study published in Food Chemistry demonstrated that this compound could inhibit neuroinflammation and promote neuronal survival in vitro, suggesting potential therapeutic applications for neurodegenerative diseases.

- Gastrointestinal Health : Research published in Molecules highlighted the gastroprotective effects of cyanidin derivatives, including Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside), against Helicobacter pylori infection, indicating its potential role in managing gastric disorders .

- Cosmetic Formulations : A case study on skincare products incorporating this anthocyanin showed improved skin hydration and elasticity among users, reinforcing its utility in cosmetic applications.

Wirkmechanismus

Target of Action

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside), also known as Cyanidin-3-(6’-malonylglucoside), is an anthocyanin cation . Anthocyanins are known to interact with a variety of cellular targets, including various enzymes and receptors involved in inflammation and oxidative stress pathways .

Mode of Action

It is known that anthocyanins like cyanidin-3-(6’-malonylglucoside) can interact with their targets to modulate their activity . This can lead to changes in cellular signaling pathways, resulting in various physiological effects.

Biochemical Pathways

Anthocyanins are involved in various biochemical pathways. They are known to modulate the metabolism of glucose, fatty acids, and lipids by regulating different genes and signaling pathways . They also play a role in the oxidative stress pathway, where they can act as antioxidants to neutralize reactive oxygen species .

Pharmacokinetics

Anthocyanins are generally known to be absorbed in the upper digestive tract and undergo extensive first-pass metabolism . The metabolites then enter the bloodstream and are distributed throughout the body .

Result of Action

The action of Cyanidin-3-(6’-malonylglucoside) can result in various molecular and cellular effects. For instance, it has been reported to have antioxidant, antimicrobial, anti-inflammatory, antidiabetic, anti-obesity, neuroprotective, and anticancer properties . These effects are likely the result of its interaction with various cellular targets and its involvement in multiple biochemical pathways .

Action Environment

The action of Cyanidin-3-(6’-malonylglucoside) can be influenced by various environmental factors. For example, its stability and bioavailability can be affected by pH . Furthermore, its efficacy can be influenced by factors such as the presence of other compounds, the specific cellular environment, and individual differences in metabolism and absorption .

Biochemische Analyse

Biochemical Properties

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, it has been shown to interact with enzymes like superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress . Additionally, it interacts with proteins involved in cell signaling pathways, such as AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Cellular Effects

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate AMPK in human HepG2 cells, leading to increased fatty acid oxidation and improved lipid metabolism . Furthermore, it can modulate the expression of genes involved in antioxidant defense, inflammation, and apoptosis, thereby protecting cells from oxidative damage and inflammation .

Molecular Mechanism

The molecular mechanism of action of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) involves several pathways. It binds to and activates AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and increased fatty acid oxidation . Additionally, it can inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress . This compound also modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) can change over time. Its stability and degradation are influenced by factors such as pH, temperature, and light exposure. Studies have shown that this compound is relatively stable under acidic conditions but can degrade under alkaline conditions . Long-term exposure to Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) has been shown to have sustained antioxidant and anti-inflammatory effects in various cell types .

Dosage Effects in Animal Models

The effects of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including potential liver toxicity and gastrointestinal disturbances . The threshold for these adverse effects varies depending on the species and the duration of exposure.

Metabolic Pathways

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is involved in several metabolic pathways, including the flavonoid biosynthesis pathway. It interacts with enzymes such as chalcone synthase (CHS) and flavanone 3-hydroxylase (F3H), which are involved in the biosynthesis of anthocyanins . Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in lipid and glucose metabolism .

Transport and Distribution

Within cells and tissues, Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in oxidative stress responses and energy metabolism . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its stability and activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) typically involves the enzymatic glycosylation of cyanidin . This process can be carried out using recombinant Escherichia coli strains engineered to express the necessary glycosyltransferase enzymes . The reaction conditions often include the presence of UDP-glucose as a glycosyl donor and cyanidin as the acceptor molecule .

Industrial Production Methods

Industrial production of cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) can be achieved through biotechnological methods involving the fermentation of genetically modified microorganisms . These microorganisms are engineered to produce high yields of the desired anthocyanin by optimizing the expression of key biosynthetic enzymes . The fermentation process is followed by extraction and purification steps to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound under mild conditions.

Substitution: Substitution reactions often involve nucleophilic reagents such as hydroxide ions or amines.

Major Products

The major products formed from these reactions include various derivatives of cyanidin, such as cyanidin 3-O-glucoside and cyanidin 3-O-sophoroside .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyanidin 3-O-glucoside: Another anthocyanin with similar antioxidant properties but without the malonyl group.

Pelargonidin 3-O-glucoside: An anthocyanin with a similar structure but different glycosylation pattern.

Uniqueness

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is unique due to the presence of the malonyl group, which enhances its stability and bioavailability compared to other anthocyanins . This structural feature also contributes to its distinct color properties and potential health benefits .

Biologische Aktivität

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) (Cy-Mal-3G) is a specific anthocyanin derivative known for its potent biological activities. This compound is primarily found in various fruits and vegetables, contributing not only to their color but also to their health benefits. The following sections will explore the biological activities of Cy-Mal-3G, including its antioxidant, anti-inflammatory, and anti-cancer properties, supported by recent research findings.

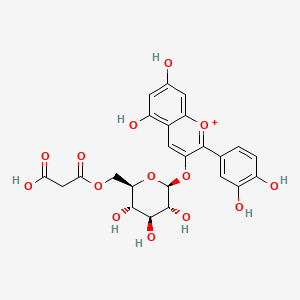

Chemical Structure and Properties

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is a glycosylated form of cyanidin, characterized by the presence of a malonyl group attached to the glucose moiety. This structural modification enhances its stability and bioactivity compared to other anthocyanins.

Antioxidant Activity

Cy-Mal-3G exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. Research indicates that this compound can scavenge various reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Mechanism of Action : The antioxidant activity is primarily attributed to the hydroxyl groups present in the anthocyanin structure, which can donate electrons to free radicals, stabilizing them and preventing cellular damage .

Anti-inflammatory Effects

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) has been shown to exert anti-inflammatory effects through various mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that Cy-Mal-3G can reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

- NF-kB Pathway Modulation : The compound inhibits the NF-kB signaling pathway, which plays a critical role in the inflammatory response .

Anti-cancer Properties

Emerging evidence suggests that Cy-Mal-3G possesses anti-cancer properties, making it a subject of interest in cancer research:

- Cell Line Studies : In vitro studies have shown that Cy-Mal-3G can induce apoptosis in various cancer cell lines, including colon and breast cancer cells. This effect is mediated through the activation of caspases and modulation of apoptotic proteins .

- Animal Studies : In vivo studies using rodent models have indicated that dietary supplementation with Cy-Mal-3G reduces tumor growth and metastasis in cancer models .

Metabolism and Bioavailability

The bioavailability of Cy-Mal-3G is an important aspect influencing its biological activity. After ingestion, this compound undergoes metabolic transformations that enhance its absorption and efficacy:

- Metabolic Pathways : Following consumption, Cy-Mal-3G is metabolized into various phenolic compounds that retain biological activity. Key metabolites include protocatechuic acid and phloroglucinaldehyde .

- Bioavailability Studies : Research indicates that the bioavailability of Cy-Mal-3G ranges between 2.5% to 18.5%, comparable to other flavonoids . The compound's half-life varies significantly based on individual metabolism but has been observed to be around 12.4 to 51.6 hours post-consumption .

Case Studies

Several case studies have highlighted the health benefits associated with dietary intake of Cy-Mal-3G:

- Berry Consumption Study : A study involving participants consuming anthocyanin-rich berries demonstrated increased plasma levels of Cy-Mal-3G, correlating with reduced markers of oxidative stress and inflammation .

- Colorectal Cancer Patients : In patients with colorectal adenocarcinomas, acute intake of blueberry extracts rich in Cy-Mal-3G was associated with changes in DNA methylation patterns linked to cancer progression .

Eigenschaften

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O14/c25-10-4-13(27)11-6-16(23(36-15(11)5-10)9-1-2-12(26)14(28)3-9)37-24-22(34)21(33)20(32)17(38-24)8-35-19(31)7-18(29)30/h1-6,17,20-22,24,32-34H,7-8H2,(H4-,25,26,27,28,29,30)/p+1/t17-,20-,21+,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQLTZUOXIQBDO-JZWLZXDTSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23O14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332139 | |

| Record name | Cyanidin-3-(6'-malonylglucoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171828-62-9 | |

| Record name | Cyanidin 3-(6′-malonylglucoside) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171828-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin-3-(6'-malonylglucoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.